N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a benzo[d][1,3]dioxole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole-5-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 3-hydroxy-3-(naphthalen-1-yl)propylamine under basic conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-(phenyl)propyl)benzo[d][1,3]dioxole-5-carboxamide
- N-(3-hydroxy-3-(naphthalen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
- N-(3-hydroxy-3-(biphenyl)propyl)benzo[d][1,3]dioxole-5-carboxamide
Uniqueness
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the specific positioning of the naphthalene ring and the benzo[d][1,3]dioxole moiety, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-18(17-7-3-5-14-4-1-2-6-16(14)17)10-11-22-21(24)15-8-9-19-20(12-15)26-13-25-19/h1-9,12,18,23H,10-11,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKLBBDMIABHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(C3=CC=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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